molecular formula C51H94O6 B12300658 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3

Cat. No.: B12300658
M. Wt: 806.3 g/mol
InChI Key: SJWUGKDDADDDHD-NVCGQREGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 involves the esterification of glycerol with oleic acid and lauric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The final product is often purified using large-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C51H94O6

Molecular Weight

806.3 g/mol

IUPAC Name

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-/i46+1,47+1,48+1

InChI Key

SJWUGKDDADDDHD-NVCGQREGSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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